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Compound of Interest

Compound Name: 4-Bromothiazole-5-carbonitrile

cat. No.: B1288823

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties,
and analytical methodologies related to 4-Bromothiazole-5-carbonitrile (CAS No: 1367964-
98-4).[1][2] While this compound is available commercially, detailed experimental data on its
synthesis and structural characterization are not extensively published in peer-reviewed
literature. This document, therefore, consolidates available information and presents predicted
spectroscopic data based on the analysis of analogous structures. Furthermore, it outlines a
plausible synthetic route and a standard analytical workflow for its characterization, intended to
serve as a foundational resource for researchers.

Molecular Structure and Properties

4-Bromothiazole-5-carbonitrile is a heterocyclic compound featuring a thiazole ring
substituted with a bromine atom at the 4-position and a nitrile group at the 5-position. The
presence of these functional groups makes it a potentially valuable building block in medicinal
chemistry and materials science.

General Properties

The fundamental molecular properties of 4-Bromothiazole-5-carbonitrile are summarized in
the table below.
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Property Value Reference
CAS Number 1367964-98-4 [1]
Molecular Formula CsHBIN2S [1][2]
Molecular Weight 189.03 g/mol [1]
IUPAC Name 4-bromo-1,3-thiazole-5-

carbonitrile
SMILES N#CC1=C(Br)SC=N1 [1]
Purity (Typical) >95% [3]
Storage Sealed in dry, 2-8°C [1]

Structural Detalils

As of this writing, the crystal structure of 4-Bromothiazole-5-carbonitrile has not been publicly
reported. Therefore, precise experimental data on bond lengths and angles are unavailable.
The structure consists of a planar, aromatic thiazole ring. The electron-withdrawing nature of
the bromine atom and the nitrile group influences the electron density distribution within the
ring, making it a unique scaffold for further chemical modifications.

Spectroscopic Characterization (Predicted)

While specific spectral data for 4-Bromothiazole-5-carbonitrile is not widely published, we
can predict the expected spectroscopic characteristics based on known data for similar thiazole
derivatives and general principles of spectroscopy. Commercial suppliers may provide
compound-specific analytical data upon request.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Predicted Chemical

Nucleus _ Multiplicity Notes
Shift (8, ppm)
The single proton on
the thiazole ring (at
C2) is expected to be
significantly
1H NMR 8.5-9.0 Singlet (s) deshielded due to the
electronegativity of the
adjacent nitrogen and
sulfur atoms and the
overall aromaticity.
The chemical shift of
the carbon atom
between the nitrogen
13C NMR ~150 - 160 Cc2 _ _
and sulfur is typically
in this range in
thiazole systems.
The carbon atom
bearing the bromine is
~110-120 C4-Br o
expected in this
region.
The carbon attached
~100 - 110 C5-CN o
to the nitrile group.
The nitrile carbon
~115-125 -C=N itself typically appears

in this range.[4][5]

Disclaimer: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy
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_ Expected .
Functional Group Intensity Notes
Wavenumber (cm~?)

This is a characteristic

absorption for a nitrile

C=N (Nitrile) 2220 - 2240 Medium to Strong ] ]
group conjugated with
an aromatic system.

) ) ) Aromatic ring

C=N (Thiazole ring) 1500 - 1600 Medium ) o

stretching vibrations.
) ) . Aromatic C-H

C-H (Thiazole ring) 3050 - 3150 Weak to Medium )
stretching.

) Carbon-bromine

C-Br 500 - 600 Medium to Strong

stretching vibration.

Disclaimer: These are predicted values and may differ from experimental results.

Mass Spectrometry (MS)

Technique Expected Observation Notes

The isotopic pattern of bromine

_ (7°Br and 81Br) will result in two
o Molecular ion peak (M*) at m/z ]
Electron lonization (EI-MS) ] ] molecular ion peaks of nearly
=188 and 190 in a ~1:1 ratio. ) ]
equal intensity, separated by 2

m/z units.

Common fragmentation
Fragmentation pathways would involve the
loss of Br, CN, or HCN.

Disclaimer: These are predicted fragmentation patterns and may differ from experimental

results.

Experimental Protocols
Proposed Synthesis of 4-Bromothiazole-5-carbonitrile

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1288823?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1288823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

A plausible synthetic route to 4-Bromothiazole-5-carbonitrile can be adapted from the
Hantzsch thiazole synthesis or subsequent modifications of a pre-formed thiazole ring. A
potential two-step process is outlined below, starting from 2-amino-thiazole-5-carbonitrile.

Step 1: Diazotization of 2-Amino-4-bromothiazole-5-carbonitrile

» To a stirred suspension of 2-amino-4-bromothiazole-5-carbonitrile (1 equivalent) in an
agueous solution of hydrobromic acid (HBr, 48%) at 0-5 °C, add a solution of sodium nitrite
(NaNOz, 1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

« Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Step 2: Sandmeyer-type Reaction

e In a separate flask, prepare a solution of copper(l) bromide (CuBr, 1.2 equivalents) in
aqueous HBr at 0-5 °C.

e Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution.

 Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until
nitrogen evolution ceases.

o Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

e Wash the combined organic layers with water and brine, then dry over anhydrous sodium
sulfate.

» Remove the solvent under reduced pressure and purify the crude product by column
chromatography on silica gel.
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Starting Material

2-Amino-4-bromothiazole-5-carbonitrile | Diazotization Intermediate
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»| Diazonium Salt

NaNO2, HBr, 0-5 C

Sandmeyer Reaction
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CuBr, HBr
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4-Bromothiazole-5-carbonitrile

Proposed Synthesis of 4-Bromothiazole-5-carbonitrile

Analytical Workflow for Characterization

A standard workflow for the characterization and purity assessment of the synthesized 4-

Bromothiazole-5-carbonitrile is depicted below.
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Synthesis & Purification
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Analytical Workflow for Characterization

Biological Activity and Signaling Pathways

There is currently no specific information in the public domain regarding the biological activity
or the involvement of 4-Bromothiazole-5-carbonitrile in any signaling pathways. However, the
thiazole scaffold is a well-known pharmacophore present in numerous biologically active
compounds with a wide range of activities, including antimicrobial, anti-inflammatory, and
anticancer properties. The unique substitution pattern of 4-Bromothiazole-5-carbonitrile
makes it an interesting candidate for screening in various biological assays to explore its
potential therapeutic applications.

Conclusion
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4-Bromothiazole-5-carbonitrile is a readily available heterocyclic compound with potential
applications in synthetic and medicinal chemistry. This guide provides a summary of its known
properties and offers predicted spectroscopic data to aid in its characterization. The proposed
synthetic and analytical workflows provide a practical framework for researchers working with
this molecule. Further studies are warranted to elucidate its precise structural details, reactivity,
and potential biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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